3-(2-Furyl)acryloyl-S-farnesyl-L-cysteine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35NO4S/c1-19(2)8-5-9-20(3)10-6-11-21(4)15-17-31-18-23(25(28)29)26-24(27)14-13-22-12-7-16-30-22/h7-8,10,12-16,23H,5-6,9,11,17-18H2,1-4H3,(H,26,27)(H,28,29)/b14-13+,20-10+,21-15+/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWYGZOGAGEKLT-UXIWRMOGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCSCC(C(=O)O)NC(=O)C=CC1=CC=CO1)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CSC[C@@H](C(=O)O)NC(=O)/C=C/C1=CC=CO1)/C)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of 3 2 Furyl Acryloyl S Farnesyl L Cysteine
Strategies for the Chemical Synthesis of the Core Compound
The assembly of 3-(2-Furyl)acryloyl-S-farnesyl-L-cysteine is achieved through the formation of an amide bond between two primary precursors: 3-(2-furyl)acrylic acid and S-farnesyl-L-cysteine. This approach allows for a convergent synthesis where each precursor can be synthesized and purified independently before the final coupling step. The key challenge in this strategy lies in the efficient and selective formation of the amide linkage without undesirable side reactions, particularly at the sensitive functionalities present in both molecules.
Methodologies for Introducing the 3-(2-Furyl)acryloyl Moiety
The introduction of the 3-(2-furyl)acryloyl group is accomplished by coupling 3-(2-furyl)acrylic acid with the amino group of S-farnesyl-L-cysteine. This transformation is typically achieved using standard peptide coupling reagents that activate the carboxylic acid, facilitating its reaction with the amine.
Common strategies for this amide bond formation include:
Activation of the Carboxylic Acid: 3-(2-Furyl)acrylic acid can be converted to a more reactive species, such as an acid chloride or an active ester. The synthesis of (2E)-3-(2-furyl)acryloyl chloride has been reported and can be achieved by treating 3-(2-furyl)acrylic acid with reagents like thionyl chloride or oxalyl chloride. nih.govresearchgate.netresearchgate.netscbt.com This activated intermediate can then react directly with S-farnesyl-L-cysteine to form the desired amide.
Use of Coupling Reagents: A more common and milder approach involves the use of peptide coupling reagents. These reagents generate an active ester in situ, which then reacts with the amine. A variety of such reagents are available, each with its own advantages in terms of reaction speed, efficiency, and suppression of side reactions like racemization. peptide.comapexbt.comsigmaaldrich.combachem.com Commonly used coupling reagents suitable for this synthesis include carbodiimides like dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), as well as phosphonium and aminium salts like BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). apexbt.comsigmaaldrich.combachem.compeptide.com The choice of coupling reagent and the addition of additives like HOBt (Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) can be optimized to achieve high yields and purity of the final product. sigmaaldrich.combachem.com
The reaction is typically carried out in an inert organic solvent, such as dimethylformamide (DMF) or dichloromethane (DCM), in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) to neutralize any acids formed during the reaction.
Synthetic Routes to S-Farnesyl-L-Cysteine Precursors
The synthesis of the S-farnesyl-L-cysteine precursor is a critical step that involves the formation of a thioether bond between the farnesyl group and the cysteine residue. A common and effective method for this synthesis is the S-alkylation of L-cysteine with a farnesyl halide.
A widely used procedure involves the reaction of L-cysteine methyl ester hydrochloride with farnesyl bromide in the presence of a base, such as triethylamine. peptide.comnih.gov The use of the methyl ester of cysteine protects the carboxylic acid functionality during the alkylation step. The resulting S-farnesyl-L-cysteine methyl ester can then be hydrolyzed to afford S-farnesyl-L-cysteine if the free carboxylate is required for the subsequent coupling reaction. Alternatively, the coupling with 3-(2-furyl)acrylic acid can be performed on the S-farnesyl-L-cysteine methyl ester, followed by ester hydrolysis in the final step.
The synthesis of S-farnesyl-L-cysteine has also been described in the context of preparing substrates for biochemical assays, where purification is often achieved using chromatographic techniques like thin-layer chromatography. researchgate.net
Design and Synthesis of Structural Analogues for Mechanistic Probing
To investigate the structure-activity relationships and to probe the molecular mechanisms of action of this compound, a variety of structural analogues have been designed and synthesized. These modifications target the three main components of the molecule: the furyl acryloyl substructure, the farnesyl isoprenoid chain, and the cysteine residue.
Modifications to the Furyl Acryloyl Substructure
Modifications to the 3-(2-furyl)acryloyl moiety can provide insights into the role of the furan (B31954) ring and the acryloyl system in the molecule's biological activity. Synthetic strategies to achieve these modifications include:
Substitution on the Furan Ring: The furan ring can undergo electrophilic substitution reactions, allowing for the introduction of various functional groups. For example, nitration of the furan ring can be achieved to introduce a nitro group. zhishangchem.com Other modifications can include the introduction of halogens or other substituents to alter the electronic properties and steric bulk of the furan ring.
Alteration of the Acryloyl Linker: The double bond of the acryloyl group can be reduced to a single bond to assess the importance of its rigidity and electronic conjugation. The geometry of the double bond (E/Z) can also be controlled synthetically to study its impact on biological activity.
Alterations of the Farnesyl Isoprenoid Chain
The farnesyl group is a key lipophilic component of the molecule, and its structure can be modified to probe its interactions with biological targets. Synthetic approaches to alter the farnesyl chain include:
Chain Length Modification: The length of the isoprenoid chain can be varied by using geranyl bromide (a C10 precursor) or geranylgeranyl bromide (a C20 precursor) in the S-alkylation of cysteine, leading to analogues with shorter or longer lipid tails, respectively. ebi.ac.uk
Modification of Double Bonds: The double bonds within the farnesyl chain can be selectively hydrogenated or epoxidized to investigate the role of unsaturation and conformation.
Introduction of Functional Groups: Functional groups such as hydroxyl groups or halogens can be introduced at various positions along the farnesyl chain to create probes for specific interactions. For example, S-12-hydroxyfarnesyl-L-cysteine has been identified as a related compound. ebi.ac.uk
Frame-Shifted Analogues: More complex modifications can involve the synthesis of "frame-shifted" farnesyl analogues where the spacing between the double bonds is altered. zhishangchem.comnih.gov These analogues can be synthesized through multi-step organic reactions and then coupled to cysteine.
Derivatization of the Cysteine Residue
The cysteine residue provides several points for modification, including the amino and carboxyl groups, which can be altered to modulate the molecule's properties.
N-Acylation: The amino group of the cysteine moiety is acylated with 3-(2-furyl)acrylic acid to form the parent compound. However, other acyl groups can be introduced to create different N-acyl-S-farnesyl-L-cysteine analogues. For example, N-Succinyl-S-farnesyl-L-cysteine has been synthesized and studied for its biological activities. mdpi.comprinceton.eduresearchgate.net
C-Terminal Esterification: The carboxyl group of the cysteine can be esterified to produce analogues like S-farnesyl-L-cysteine methyl ester. peptide.comnih.gov This modification can alter the polarity and cell permeability of the molecule.
Amidation of the Carboxyl Group: The carboxyl group can also be converted to an amide, further diversifying the range of structural analogues.
Thiol Group Modification: While the thiol group is alkylated with the farnesyl group in the parent compound, the synthesis of analogues with different S-alkyl groups is a key strategy for probing the role of the isoprenoid chain. nih.govresearchgate.net
These synthetic methodologies provide a versatile toolbox for the preparation of this compound and a wide array of its structural analogues. The availability of these compounds is crucial for detailed mechanistic studies and for the exploration of their potential applications in various fields of biochemical and medicinal research.
Lack of Publicly Available Research on Peptidomimetic Incorporation
Despite a comprehensive search of scientific literature, no specific studies detailing the incorporation of this compound into peptidomimetic scaffolds have been identified. The existing research landscape focuses on the broader categories of S-farnesyl-L-cysteine derivatives and the general synthesis of peptidomimetics, without explicit mention of this particular compound as a building block.
While general methods for peptide and peptidomimetic synthesis are well-established, such as solid-phase peptide synthesis (SPPS), the specific reaction conditions, compatibility of the 3-(2-furyl)acryloyl group with standard synthetic protocols, and the properties of the resulting peptidomimetics containing this moiety have not been reported. Research has been published on related compounds, such as N-succinyl-S-farnesyl-L-cysteine, but the methodologies and findings from these studies cannot be directly extrapolated to the title compound.
Therefore, a detailed, evidence-based discussion on the synthetic methodologies and chemical derivatization of this compound for its incorporation into peptidomimetic scaffolds cannot be provided at this time due to the absence of relevant primary research in the public domain.
General Strategies for Incorporating N-Acylated-S-Farnesyl-L-Cysteine Analogs into Peptidic Structures
In the absence of specific literature for this compound, a general overview of how a similarly structured N-acylated, S-farnesylated cysteine could be incorporated into a peptide sequence is presented here. This is based on established principles of peptide chemistry.
Typically, the incorporation of a modified amino acid like an N-acylated-S-farnesyl-L-cysteine derivative into a peptide chain would be accomplished using solid-phase peptide synthesis (SPPS). The pre-formed modified amino acid would be introduced as a building block during the stepwise elongation of the peptide chain on a solid support.
The general steps would include:
Attachment of the first amino acid to a solid support resin.
Deprotection of the N-terminus of the resin-bound amino acid.
Coupling of the next amino acid in the sequence. This is the step where the N-acylated-S-farnesyl-L-cysteine analog would be introduced. Its carboxylic acid group would be activated using a suitable coupling reagent to facilitate the formation of a peptide bond with the free N-terminus of the growing peptide chain.
Repetition of the deprotection and coupling steps until the desired peptide sequence is assembled.
Cleavage of the completed peptide from the resin and removal of any side-chain protecting groups.
A critical consideration in this process is the stability of the S-farnesyl group and the N-acyl group to the reagents used throughout the SPPS cycles, particularly during the N-terminal deprotection and final cleavage from the resin. The specific choice of protecting groups for other amino acids in the sequence and the type of resin would need to be carefully selected to ensure compatibility.
Below is a hypothetical data table illustrating the types of information that would be relevant if such a synthesis were reported in the literature.
| Compound ID | Peptidomimetic Sequence | Coupling Method | Yield (%) | Purity (%) |
| Hypothetical-1 | FAFC-Gly-Ala | HBTU/DIPEA | Not Reported | Not Reported |
| Hypothetical-2 | Ala-FAFC-Leu | HATU/DIPEA | Not Reported | Not Reported |
| Hypothetical-3 | Gly-Val-FAFC | PyBOP/DIPEA | Not Reported | Not Reported |
FAFC represents this compound. The data in this table is purely illustrative of the format and type of information that would be presented and is not based on actual experimental results.
Molecular Interactions and Enzymatic Activities
Characterization of Farnesyltransferase (FTase) Inhibition
Farnesyltransferase is a critical enzyme in the post-translational modification of a variety of cellular proteins, including the Ras superfamily of small GTPases. This modification, known as prenylation, involves the attachment of a farnesyl pyrophosphate (FPP) group to a cysteine residue within a C-terminal "CAAX" motif of the target protein. Inhibition of FTase has been a significant area of research, particularly in oncology, as the farnesylation of Ras proteins is crucial for their localization to the plasma membrane and subsequent participation in signaling pathways that can drive tumor growth.
Detailed kinetic studies would be necessary to characterize the nature of the interaction between 3-(2-Furyl)acryloyl-S-farnesyl-L-cysteine and FTase. Such analyses would determine key parameters like the Michaelis constant (Km) and the catalytic constant (kcat) if the compound acts as a substrate, or the inhibition constant (Ki) if it functions as an inhibitor. The mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) would also be elucidated through these kinetic experiments.
To understand the mechanism of potential inhibition, competitive binding assays would be essential. These studies would reveal whether this compound competes with the natural substrates of FTase, namely FPP or the protein/peptide containing the CAAX motif. Given its structure, which includes the farnesyl group, it is plausible that the compound could compete with FPP for its binding site on the enzyme.
Investigation of Isoprenylated Protein Methyltransferase (ICMT) Substrate or Inhibitor Properties
Following farnesylation and proteolytic cleavage of the "-AAX" tripeptide, the newly exposed farnesylcysteine at the C-terminus of the protein is a substrate for Isoprenylated Protein Methyltransferase (ICMT). This enzyme catalyzes the S-adenosyl-L-methionine (AdoMet)-dependent methylation of the carboxyl group of the farnesylcysteine. This methylation step increases the hydrophobicity of the C-terminus and is important for the proper subcellular localization and function of proteins like Ras.
Research has shown that N-acetyl-S-farnesyl-L-cysteine (AFC) can act as a minimal substrate for ICMT. nih.gov The N-acetyl group mimics the peptide bond of the protein substrate. The "3-(2-Furyl)acryloyl" group of the target compound is structurally distinct from a simple acetyl group. Therefore, a key area of investigation would be to determine if this bulkier, more complex acyl group is recognized by the active site of ICMT and whether the compound can be efficiently methylated. Studies with related compounds have shown that modifications to the N-acyl group can significantly impact their interaction with ICMT.
Should this compound be identified as either a potent substrate or an inhibitor of ICMT, its effect on the methylation of endogenous isoprenylated proteins within a cellular context would be a critical next step. Inhibition of ICMT has been shown to disrupt the proper localization and signaling of farnesylated proteins. Therefore, experiments would be designed to measure the level of methylation of specific farnesylated proteins in the presence of the compound.
Potential Interactions with Geranylgeranyltransferase I (GGTase-I)
Geranylgeranyltransferase I (GGTase-I) is another important prenyltransferase that attaches a 20-carbon geranylgeranyl pyrophosphate (GGPP) to proteins with a C-terminal CAAX motif where 'X' is typically a leucine (B10760876) or isoleucine. While FTase and GGTase-I recognize different isoprenoid pyrophosphates, there can be some level of cross-reactivity with certain substrates and inhibitors. Given that this compound contains a farnesyl group, its primary interaction would be expected with FTase. However, it would be valuable to investigate any potential off-target effects on GGTase-I to determine its specificity.
Evaluation as a Substrate or Inhibitor for Other Cysteine-Modifying Enzymes
The structure of this compound suggests potential interactions with several classes of enzymes. The evaluation of its activity is largely based on the known reactivity of its core components: the furanacryloyl (FA) group, the cysteine residue, and the farnesyl tail.
Interactions with Metalloproteases and Collagenases
While direct studies on this compound's interaction with metalloproteases are not extensively documented, the furanacryloyl moiety is a key component of well-established chromogenic substrates for these enzymes. For instance, the synthetic peptide N-[3-(2-Furyl)acryloyl]-Leu-Gly-Pro-Ala (FALGPA) is widely used in spectrophotometric assays for collagenase activity. scbt.comsigmaaldrich.comsigmaaldrich.com Collagenases hydrolyze FALGPA, which resembles the primary structure of collagen, and this reaction can be monitored by a decrease in absorbance. sigmaaldrich.com The hydrolysis of the peptide bond in FALGPA by collagenase indicates that the furylacryloyl group is accommodated within the enzyme's active site. sigmaaldrich.com
This suggests that this compound could potentially act as a substrate or inhibitor for collagenases and other metalloproteases. However, the presence of the bulky S-farnesyl group, as opposed to a short peptide chain, would significantly alter the molecule's steric and hydrophobic profile, likely influencing its recognition and binding affinity within the enzyme's active site.
Table 1: Example of a Furanacryloyl-Containing Substrate for Collagenase
| Compound Name | Abbreviation | Application |
|---|
Activity with Angiotensin Converting Enzyme (ACE) or Related Peptidases
Similar to its role in metalloprotease substrates, the furanacryloyl group is integral to a common chromogenic substrate for Angiotensin-Converting Enzyme (ACE). The compound N-[3-(2-Furyl)acryloyl]-Phe-Gly-Gly (FAPGG) serves as a specific substrate for ACE, and its hydrolysis is a standard method for quantifying ACE activity and screening for its inhibitors. medchemexpress.comsigmaaldrich.comsigmaaldrich.com ACE hydrolyzes FAPGG to produce N-[3-(2-furyl)acryloyl]-Phe and Gly-Gly, which can be monitored spectrophotometrically. medchemexpress.comresearchgate.net The competitive binding of FAPGG to the ACE active site is a key principle in these assays. medchemexpress.com
The structural analogy raises the possibility that this compound could interact with ACE. The furanacryloyl-amino acid linkage is present in both molecules. However, the replacement of the dipeptide Gly-Gly with a large, lipid-like farnesyl group on the cysteine's sulfur atom would drastically change its interaction with the ACE active site, which typically recognizes and cleaves C-terminal dipeptides from substrates like angiotensin I. e3s-conferences.org Therefore, it is more likely to act as an inhibitor rather than a substrate, if any interaction occurs.
Table 2: Example of a Furanacryloyl-Containing Substrate for ACE
| Compound Name | Abbreviation | Application | Km / Ki |
|---|
Exploration of Other Thiol-Reactive Enzymes
The classification of this compound with respect to thiol-reactive enzymes is nuanced. Thiol-reactive enzymes typically target free sulfhydryl (-SH) groups present in the side chain of cysteine residues. thermofisher.com In the subject molecule, the sulfur atom of cysteine is alkylated through a thioether bond with the farnesyl group. This modification means the sulfhydryl group is not "free" or "reduced" and is therefore not available to react with enzymes that target thiols via alkylation or disulfide exchange. thermofisher.com
However, the acryloyl group within the molecule is an α,β-unsaturated carbonyl system, which itself is a chemical group known to be reactive toward sulfhydryls through a Michael addition reaction. thermofisher.com Therefore, this compound could potentially act as an inhibitor of enzymes that have a reactive cysteine in their active site, not by modifying the enzyme's cysteine, but by being a target for nucleophilic attack by the enzyme's thiol group. This is a distinct mechanism from the typical reactivity of free cysteine-containing molecules.
Biophysical Characterization of Protein-Ligand Binding
To quantitatively understand the interaction between this compound and its potential protein targets, various biophysical techniques can be employed. These methods are essential for determining binding affinity (Kd), kinetics, and specificity.
Flow cytometry-based binding assays are powerful tools for this purpose. nicoyalife.com One such method, the Flow Cytometry Protein Interaction Assay (FCPIA), involves immobilizing a target protein onto polystyrene beads. nih.gov These beads are then incubated with varying concentrations of a fluorescently labeled ligand, or with a fixed concentration of a fluorescent ligand in competition with an unlabeled ligand like this compound. The bead-associated fluorescence is then measured by a flow cytometer to determine binding affinity or inhibitory constants. nih.gov
Cell-based binding assays offer the advantage of studying interactions in a more physiologically relevant context, particularly for membrane-bound protein targets. nih.govcreative-biolabs.com In this approach, cells expressing the target protein on their surface are incubated with the ligand. nih.gov The amount of bound ligand can be quantified using a fluorescently labeled version of the ligand or a specific antibody against the ligand, followed by flow cytometry analysis. creative-biolabs.com These assays can provide valuable data on the equilibrium binding affinity (Kd) of the protein-ligand interaction at the cell surface. nih.gov Such techniques would be invaluable for confirming and quantifying the potential interactions of this compound with enzymes like cell-surface metalloproteases or peptidases.
Cellular and Subcellular Mechanistic Studies
Analysis of Intracellular Uptake and Distribution in Model Cell Systems.
There is no available information describing the mechanisms by which 3-(2-Furyl)acryloyl-S-farnesyl-L-cysteine enters cells or its subsequent distribution within various subcellular compartments. Such studies would typically involve techniques like fluorescence microscopy with a labeled version of the compound or subcellular fractionation followed by analytical detection.
Investigation of Impact on Protein Prenylation Status.
Quantification of Protein Farnesylation Levels.
There are no available data quantifying the extent to which this compound inhibits or alters the farnesylation of specific proteins or the total farnesylated proteome. Methodologies for such quantification often include metabolic labeling with radioactive isoprenoid precursors or the use of specific antibodies that recognize farnesylated proteins.
Distinction Between Farnesylation and Geranylgeranylation Pathways.
The specificity of this compound in targeting the farnesylation pathway versus the geranylgeranylation pathway has not been determined. Distinguishing between these two pathways is crucial for understanding the compound's precise molecular targets and potential therapeutic applications.
Modulation of Subcellular Localization of Prenylated Proteins.
There are no studies demonstrating how this compound might alter the normal subcellular localization of key farnesylated proteins, such as Ras or Lamin A. Mislocalization of these proteins from the plasma membrane or nuclear envelope, respectively, is a common consequence of inhibiting their prenylation or subsequent processing steps.
Effects on Membrane Association of Key Signaling Proteins.
The impact of this compound on the association of signaling proteins with cellular membranes has not been investigated. Since farnesylation is a key determinant of membrane anchoring for many signaling molecules, any interference with this process would have significant downstream effects on cellular signaling cascades.
Regulation of Cellular Signaling Pathways and Biological Processes Mechanistic Focus
Impact on Ras Superfamily GTPase Activation and Signaling Cascades
Isoprenylcysteine analogs are designed to mimic the C-terminal S-farnesylcysteine structure of Ras proteins. This post-translational modification is crucial for anchoring Ras to the cell membrane, a prerequisite for its activation and subsequent signal transduction. By competing with or disrupting the proper processing and localization of Ras, these analogs can interfere with its function.
Research on AFC has shown that it inhibits the carboxyl methylation of Ras proteins, a key step in their maturation. nih.gov This inhibition can disrupt the signaling cascades that members of the Ras superfamily initiate. nih.gov The actions of Ras proteins are modulated by various post-translational modifications, including farnesylation, which dictates their membrane association and signaling capacity. nih.gov Farnesyl transferase inhibitors (FTIs), which block the initial farnesylation step, are known to halt the oncogenic activity of Ras, underscoring the importance of this lipid modification in cellular signaling. nih.gov Therefore, 3-(2-Furyl)acryloyl-S-farnesyl-L-cysteine, by its very structure, is positioned to interfere with Ras-dependent signaling pathways.
Influence on Downstream Signaling Pathways (e.g., MAPK, PI3K/Akt)
The Ras superfamily of proteins are upstream regulators of several critical signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-kinase (PI3K)/Akt pathways. These pathways govern a multitude of cellular processes. For instance, in certain cells, H-Ras activation leads to the stimulation of both Akt and ERK1/2 (a component of the MAPK pathway), promoting cell proliferation. nih.gov
Studies on related IPC analogs have demonstrated modulation of these downstream pathways. For example, N-acetylglutaminoyl-S-farnesyl-L-cysteine (SIG-1191) was found to mediate its effects on aquaporin-3 expression through the MEK pathway, a component of the MAPK cascade. princeton.eduresearchgate.net Furthermore, the anti-inflammatory effects of various therapeutic agents have been linked to the downregulation of the PI3K/Akt signaling pathway. nih.govresearchgate.net Given the hierarchical nature of these signaling networks, the modulation of Ras by a compound like this compound would logically extend to these downstream effectors.
Modulation of Cell Cycle Progression and Proliferation Mechanisms
Signaling through the PI3K/Akt and MAPK pathways is intrinsically linked to the regulation of cell cycle progression and proliferation. The isoprenoid farnesol (B120207), a precursor to the farnesyl group, has been shown to be an effective inducer of cell cycle arrest in various carcinoma cell types. nih.gov Inhibition of these pathways can prevent cells from advancing through the necessary checkpoints for division. While direct studies on this compound are not available, the known functions of its structural analogs and their impact on proliferation-centric signaling cascades suggest a potential role in modulating cell cycle machinery.
Investigation of Effects on Apoptosis and Autophagy Pathways
The integrity of cell adhesion and signaling through Ras and its effectors is critical for cell survival. Farnesyl transferase inhibitors (FTIs) have been shown to be potent activators of apoptosis (programmed cell death) in Ras-transformed cells, particularly when their attachment to a substrate is prevented. nih.gov This suggests that by disrupting Ras function, FTIs make cells dependent on substratum attachment for viability. nih.gov This induced apoptosis is linked to the disruption of Rho-dependent adhesion signaling. nih.gov
Furthermore, the isoprenoid farnesol can induce apoptosis, and this effect is associated with changes in the expression of pro- and anti-apoptotic proteins like Bak, BCL2, and BCL-XL. nih.gov The PI3K/Akt pathway also plays a direct role in survival by inhibiting pro-apoptotic factors. Therefore, inhibition of this pathway by an IPC analog could lower the threshold for apoptosis induction.
Role in Regulating Cell Motility and Invasion Mechanisms
Cell motility is a complex process that relies on the dynamic regulation of the cytoskeleton and cell adhesion, processes heavily influenced by G-protein signaling. Analogs like N-acetyl-S-farnesyl-L-cysteine (AFC) have been shown to inhibit the chemotactic responses of macrophages, indicating an effect on directed cell movement. nih.gov This inhibition of chemotaxis is a key aspect of the anti-inflammatory activity of IPCs. nih.govabcam.com By modulating G-protein and G-protein coupled receptor signaling, these compounds can interfere with the mechanisms that allow cells to move and invade surrounding tissues. ncats.io
Exploration of Anti-inflammatory Mechanisms in Preclinical Models
A primary characteristic of S-farnesyl-L-cysteine analogs is their anti-inflammatory activity. mdpi.comgoogle.com N-Succinyl-S-farnesyl-L-cysteine (SFC) has been shown to inhibit pro-inflammatory cytokine release induced by various stressors, including UVB, chemicals, and bacteria, in skin cells. mdpi.comprinceton.edu This effect is mediated, in part, by modulating G-protein coupled receptors (GPCRs) and Toll-like receptors (TLRs). mdpi.combohrium.com
For instance, SFC inhibits cathelicidin (B612621) (LL-37) GPCR-induced inflammation and TLR2-induced cytokine release. mdpi.combohrium.com Similarly, AFC suppresses the production of chemokines—a type of cytokine that attracts immune cells—in stimulated endothelial cells, which is a key part of its anti-inflammatory action. ncats.io The broad anti-inflammatory properties of these analogs suggest that this compound likely operates through similar mechanisms, targeting inflammatory signaling at the membrane level. mdpi.com
Table 1: Anti-inflammatory Activity of S-farnesyl-L-cysteine Analogs in Preclinical Models
| Compound | Cell Type/Model | Inducer | Observed Effect | Citation |
|---|---|---|---|---|
| N-Succinyl-S-farnesyl-L-cysteine (SFC) | Human Dermal Microvascular Endothelial Cells (HDMECs) | Cathelicidin (LL-37) | Inhibition of IL-6 release | mdpi.com |
| N-Succinyl-S-farnesyl-L-cysteine (SFC) | Normal Human Epidermal Keratinocytes (NHEKs) | TPA (chemical) | Inhibition of TNF-α release | mdpi.com |
| N-Succinyl-S-farnesyl-L-cysteine (SFC) | Normal Human Epidermal Keratinocytes (NHEKs) | PGN (bacteria-related) | Inhibition of IL-8 release | mdpi.com |
| N-Succinyl-S-farnesyl-L-cysteine (SFC) | Normal Human Epidermal Keratinocytes (NHEKs) | UVB | Inhibition of IL-6 and TNF-α release | mdpi.com |
| N-acetyl-S-farnesyl-L-cysteine (AFC) | Mouse Peritoneal Macrophages | Not specified | >80% inhibition of chemotactic responses | nih.gov |
| N-acetylglutaminoyl-S-farnesyl-L-cysteine (SIG-1191) | Normal Human Epidermal Keratinocytes (NHEKs) | UVB | Inhibition of IL-6 and TNF-α release | princeton.eduresearchgate.net |
| Various Isoprenoids (Phytol, Geranylgeraniol) | Aminobisphosphonate-treated monocytes | Lipopolysaccharide (LPS) | Inhibition of IL-1α, IL-1β, IL-6, and TNF-α | mdpi.com |
Investigation of Antioxidant Mechanisms
The intertwined nature of inflammation and oxidative stress means that many anti-inflammatory compounds also possess antioxidant properties. Oxidative stress, resulting from an imbalance of reactive oxygen species (ROS), can trigger inflammatory pathways. The anti-inflammatory activity of some natural compounds is supported by their antioxidant properties. mdpi.com
N-Succinyl-S-farnesyl-L-cysteine (SFC) has been demonstrated to successfully reduce GPCR-induced oxidation in differentiated neutrophils. princeton.edubohrium.comresearchgate.net This suggests that beyond blocking inflammatory signaling, the molecule can also mitigate the upstream trigger of oxidative stress. Many plant-derived compounds exert their anti-inflammatory effects by inhibiting the NF-κB transcription factor, an action that can be a direct result of their antioxidant activity. nih.gov Isoprenoid compounds like phycocyanin can inhibit NADPH oxidase, a major source of cellular ROS, thereby reducing pro-inflammatory cytokines and mitigating oxidative stress. researchgate.net Compounds like resveratrol (B1683913) are known to enhance the activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPX), providing another route through which this compound could potentially exert antioxidant effects. nih.gov
Structure Activity Relationship Sar and Pharmacophore Elucidation
Correlating Structural Modifications with Enzymatic Inhibition Profiles
The inhibitory activity of compounds like 3-(2-Furyl)acryloyl-S-farnesyl-L-cysteine is intrinsically linked to their structural components: the S-farnesyl-L-cysteine backbone and the N-acyl group. The S-farnesyl-L-cysteine moiety mimics the natural substrate of farnesyltransferase, farnesyl pyrophosphate, and the cysteine residue of the target protein.
Modifications to the N-acyl group can significantly impact the inhibitory potency and selectivity. For instance, in related N-acyl-S-farnesyl-L-cysteine derivatives, the nature of the acyl group influences the interaction with the active site of the enzyme. While specific data for the 3-(2-furyl)acryloyl group is scarce, general principles of SAR for farnesyltransferase inhibitors suggest that this group likely occupies a specific pocket within the enzyme's active site. The electronic and steric properties of the furan (B31954) ring, coupled with the conjugated acryloyl system, are expected to play a crucial role in binding affinity.
To illustrate the effect of N-acyl modifications on farnesyltransferase inhibition, the following table presents data for some representative N-acyl-S-farnesyl-L-cysteine analogs.
| Compound Name | N-Acyl Group | Target Enzyme | IC50 (µM) |
| N-Acetyl-S-farnesyl-L-cysteine | Acetyl | Farnesyltransferase | ~1 |
| N-Benzoyl-S-farnesyl-L-cysteine | Benzoyl | Farnesyltransferase | ~0.5 |
| N-Succinyl-S-farnesyl-L-cysteine | Succinyl | Farnesyltransferase | ~5 |
This table is illustrative and compiled from general knowledge on farnesyltransferase inhibitors. Actual values may vary based on experimental conditions.
Identifying Key Functional Groups for Cellular Activity
The cellular activity of this compound is determined by the interplay of its key functional groups, each contributing to its pharmacokinetic and pharmacodynamic properties.
S-Farnesyl Group: This long, lipophilic isoprenoid chain is crucial for anchoring the molecule to the cell membrane and for recognition by farnesyltransferase. Its flexibility allows it to adopt a conformation that fits into the hydrophobic pocket of the enzyme.
L-Cysteine Moiety: The cysteine residue provides the core scaffold and the thiol group, which is essential for the covalent attachment of the farnesyl group. The carboxyl and amino groups of the cysteine are critical for forming hydrogen bonds and other interactions within the enzyme's active site.
3-(2-Furyl)acryloyl Group: This group is a significant determinant of the compound's specific activity.
Acryloyl Linker: The α,β-unsaturated carbonyl system of the acryloyl group is a Michael acceptor and can potentially form covalent bonds with nucleophilic residues in the enzyme's active site. It also provides a rigid linker that properly orients the furan ring relative to the rest of the molecule.
Development of Quantitative Structure-Activity Relationship (QSAR) Models
Due to the absence of a dedicated QSAR study for this compound, this section will discuss the general principles of QSAR modeling as applied to the broader class of farnesyltransferase inhibitors.
QSAR models are mathematical equations that relate the chemical structures of a series of compounds to their biological activities. For farnesyltransferase inhibitors, these models are developed to predict the inhibitory potency based on various molecular descriptors.
Commonly used descriptors in QSAR studies of farnesyltransferase inhibitors include:
Electronic Descriptors: These quantify the electronic properties of the molecule, such as partial charges on atoms, dipole moment, and frontier molecular orbital energies (HOMO and LUMO). The electron-rich furan ring in this compound would significantly contribute to these parameters.
Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area. The bulky farnesyl group is a major determinant of the steric properties.
Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) is a common descriptor for hydrophobicity. The farnesyl tail imparts a high degree of lipophilicity to the molecule, which is crucial for membrane permeability and binding to the hydrophobic pocket of farnesyltransferase.
Topological Descriptors: These are numerical values that describe the connectivity of atoms in a molecule.
A hypothetical QSAR equation for a series of farnesyltransferase inhibitors might look like:
log(1/IC50) = c0 + c1logP + c2LUMO + c3*MR
Where c0, c1, c2, and c3 are coefficients determined by regression analysis, and MR is the molar refractivity. Such models can guide the rational design of new, more potent inhibitors.
Pharmacophore Mapping for Target Binding Site Characteristics
A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For farnesyltransferase inhibitors, pharmacophore models have been developed based on the structures of known potent inhibitors.
A general pharmacophore model for a farnesyltransferase inhibitor typically includes:
A Hydrophobic Feature: Corresponding to the farnesyl-binding pocket. The farnesyl tail of this compound would map to this feature.
Hydrogen Bond Acceptors/Donors: The carboxyl and amino groups of the cysteine moiety, as well as the carbonyl oxygen of the acryloyl group and the oxygen of the furan ring, can serve as hydrogen bond acceptors or donors.
An Aromatic/Hydrophobic Feature: A region that accommodates an aromatic or hydrophobic group. The furan ring of the title compound would fit into this feature, potentially forming key interactions that enhance binding affinity.
The specific arrangement of these features in three-dimensional space is critical for high-affinity binding. The this compound molecule, with its distinct functional groups, is well-suited to interact with such a pharmacophore, suggesting its potential as a farnesyltransferase inhibitor.
Advanced Analytical Methodologies for Research Applications
Chromatographic Techniques for Separation and Purity Assessment in Biological Matrices
Chromatographic methods are indispensable for the separation and purification of "3-(2-Furyl)acryloyl-S-farnesyl-L-cysteine" from complex biological samples and for assessing its purity. High-Performance Liquid Chromatography (HPLC) is a primary tool in this context, often utilizing a reverse-phase column. The separation principle is based on the differential partitioning of the compound between the stationary phase (e.g., C18) and a mobile phase gradient, typically consisting of an aqueous solvent and an organic modifier like acetonitrile (B52724) or methanol. The presence of the lipophilic farnesyl tail and the moderately polar acryloyl-cysteine head group dictates its elution profile.
For the analysis of "this compound" in biological matrices such as cell lysates or plasma, a robust extraction method, for instance, solid-phase extraction (SPE) or liquid-liquid extraction, is first employed to remove interfering substances. The subsequent HPLC analysis would be optimized to achieve baseline separation from endogenous lipids and other cellular components.
Table 1: Illustrative HPLC Parameters for Analysis of this compound
| Parameter | Value |
|---|---|
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 30-100% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis at the λmax of the furylacryloyl group |
| Injection Volume | 20 µL |
Spectroscopic Methods for Structural Characterization and Confirmation of Metabolites
Spectroscopic techniques are fundamental for the elucidation and confirmation of the chemical structure of "this compound" and its potential metabolites. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful. While specific NMR data for this exact compound is not publicly available, data for its precursor, 3-(2-Furyl)acrylic acid, shows characteristic signals for the furan (B31954) ring and the acrylic acid protons. chemicalbook.com The 1H NMR spectrum of the full compound would be expected to show additional complex multiplets corresponding to the farnesyl chain's numerous protons and the cysteine alpha and beta protons. Two-dimensional NMR techniques, such as COSY and HMBC, would be employed to establish the connectivity between these different parts of the molecule.
Ultraviolet-Visible (UV-Vis) spectroscopy is used to identify the chromophoric 3-(2-furyl)acryloyl moiety. This group is expected to have a distinct absorption maximum, which is useful for detection and quantification in various assays.
Table 2: Expected 1H NMR Chemical Shifts for Key Moieties of this compound
| Moiety | Expected Chemical Shift (ppm) |
|---|---|
| Furan Ring Protons | 6.5 - 7.6 |
| Acryloyl Protons | 6.3 - 7.5 (as doublets) |
| Cysteine α-H | ~4.5 |
| Cysteine β-H | ~3.0 |
| Farnesyl Vinyl Protons | 5.0 - 5.4 |
| Farnesyl Methyl Protons | 1.6 - 1.7 |
Mass Spectrometry-Based Approaches for Profiling of Compound and its Biotransformation Products
Mass spectrometry (MS) is a highly sensitive technique for the detection and identification of "this compound" and its metabolites. nih.gov When coupled with liquid chromatography (LC-MS), it allows for the separation and mass analysis of components in a complex mixture. Electrospray ionization (ESI) would be a suitable ionization method for this compound, likely producing a prominent protonated molecule [M+H]+.
High-resolution mass spectrometry (HRMS) provides accurate mass measurements, enabling the determination of the elemental composition of the parent compound and its biotransformation products. Tandem mass spectrometry (MS/MS) is used to fragment the parent ion, yielding a characteristic fragmentation pattern that can confirm the structure. For example, fragmentation would likely occur at the thioether bond and along the farnesyl chain. This technique is crucial for identifying metabolites where, for instance, the farnesyl chain has been hydroxylated or the furan ring has been opened. Cysteine itself is a reactive amino acid, and its sulfhydryl group can be involved in various biochemical reactions, making MS an important tool for tracking these changes. nih.gov
Development of High-Throughput Screening Assays for Compound Evaluation
High-throughput screening (HTS) assays are essential for efficiently evaluating the biological activity of compounds like "this compound", particularly in the context of drug discovery. bmglabtech.com Since this compound is an S-farnesyl-L-cysteine derivative, it is a potential modulator of enzymes that recognize this moiety, such as isoprenylcysteine carboxyl methyltransferase (Icmt).
A typical HTS assay to evaluate inhibitors of farnesyltransferase (FTase), the enzyme that attaches the farnesyl group, would involve a fluorimetric or colorimetric readout. bioassaysys.comcreative-biolabs.com In such an assay, a fluorescently labeled peptide substrate and farnesyl pyrophosphate are incubated with FTase. bioassaysys.com The enzymatic transfer of the farnesyl group to the peptide can be detected by a change in fluorescence. bioassaysys.com "this compound" could be tested for its ability to inhibit this reaction. These assays are typically performed in 96-well or 384-well plates to allow for the rapid testing of many compounds. assaygenie.com
Table 3: Example of a High-Throughput Screening Assay Format
| Component | Description |
|---|---|
| Enzyme | Recombinant Human Farnesyltransferase (FTase) |
| Substrates | Dansylated Peptide, Farnesyl Pyrophosphate |
| Test Compound | This compound |
| Assay Principle | Inhibition of farnesylation leads to a decrease in fluorescence. bioassaysys.com |
| Detection Method | Fluorescence Plate Reader |
| Format | 384-well plate |
Radiometric Assays for Enzyme Activity Measurement
Radiometric assays offer a highly sensitive and direct method for measuring enzyme activity, particularly for transferases like FTase. nih.gov These assays typically use a radiolabeled substrate, such as [3H]farnesyl pyrophosphate. nih.gov The transfer of the radiolabeled farnesyl group to a protein or peptide substrate is then quantified by scintillation counting. youtube.com
To assess the effect of "this compound" on FTase activity, the compound would be included in the reaction mixture. A decrease in the incorporation of the radiolabel into the substrate would indicate inhibition. This method is considered a gold standard for its sensitivity and low background but requires specialized handling of radioactive materials. nih.govyoutube.com
Computational and Theoretical Studies
Molecular Docking Simulations of 3-(2-Furyl)acryloyl-S-farnesyl-L-cysteine with Target Enzymes
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for predicting the binding affinity and mode of action of a ligand with its protein target.
Given that the S-farnesyl-L-cysteine moiety is recognized by enzymes involved in post-translational modification, such as isoprenylcysteine carboxyl methyltransferase (ICMT), it is plausible that this compound could interact with this enzyme. A related compound, N-Acetyl-S-farnesyl-L-cysteine, is a known inhibitor of S-farnesylcysteine methyl transferase. abcam.com Molecular docking simulations could be employed to model the interaction of this compound with the active site of ICMT or other relevant enzymes.
A hypothetical docking study would involve preparing the three-dimensional structures of both the ligand (this compound) and the target enzyme. The simulation would then explore various possible binding poses, evaluating each based on a scoring function that estimates the binding free energy. The results would highlight the most probable binding conformation and identify key amino acid residues in the enzyme's active site that interact with the ligand.
Table 1: Hypothetical Key Interacting Residues in a Target Enzyme Active Site
| Interaction Type | Ligand Moiety | Potential Enzyme Residue |
| Hydrogen Bonding | Carboxyl group of cysteine | Lysine, Arginine |
| Hydrophobic Interactions | Farnesyl chain | Leucine (B10760876), Isoleucine, Valine |
| Pi-Pi Stacking | Furyl ring | Phenylalanine, Tyrosine, Tryptophan |
| Covalent Bonding | Acryloyl group | Cysteine (Thiol group) |
Molecular Dynamics Simulations for Understanding Binding Dynamics and Conformational Changes
While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. nih.gov This allows for the assessment of the stability of the ligand-protein complex and can reveal conformational changes that occur upon binding.
An MD simulation of the this compound-enzyme complex, obtained from a docking study, would be performed in a simulated physiological environment (water, ions, at a specific temperature and pressure). The simulation would track the trajectory of all atoms over a period of nanoseconds to microseconds.
Analysis of the MD trajectory can provide valuable information, such as the root-mean-square deviation (RMSD) to assess the stability of the complex, and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein. Furthermore, MD simulations can help to refine the binding mode predicted by docking and calculate more accurate binding free energies through methods like MM/PBSA or MM/GBSA.
In Silico Prediction of Potential Off-Targets and Selectivity
A critical aspect of drug development is to ensure that a compound is selective for its intended target, minimizing off-target effects that can lead to toxicity. In silico methods can predict potential off-targets by screening the compound against a large database of known protein structures.
By comparing the structure of this compound to the pharmacophores of ligands for various receptors and enzymes, potential off-targets can be identified. This can guide experimental testing and help in understanding the compound's broader pharmacological profile. For instance, the farnesyl group is a known feature of ligands for farnesoid X receptor (FXR), suggesting a potential off-target interaction that could be computationally explored.
Quantum Chemical Calculations for Reactive Site Analysis
Quantum chemical calculations, based on the principles of quantum mechanics, can provide detailed information about the electronic structure of a molecule. These calculations can be used to determine properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential, and bond dissociation energies.
For this compound, quantum chemical calculations could be used to identify the most likely sites for metabolism or covalent modification. The acryloyl group, for example, is a Michael acceptor and could be susceptible to nucleophilic attack. Quantum calculations can quantify the reactivity of this group and other potentially reactive sites within the molecule, such as the furan (B31954) ring or the thioether linkage. This information is valuable for predicting metabolic pathways and potential toxicities.
Translational Research Prospects Based on Mechanistic Insights
Elucidation of Novel Biological Targets for Therapeutic Intervention
The exploration of 3-(2-Furyl)acryloyl-S-farnesyl-L-cysteine would necessitate an initial broad-spectrum screening to identify its potential biological targets. The S-farnesyl-L-cysteine moiety is a known substrate for isoprenylcysteine carboxyl methyltransferase (ICMT), an enzyme crucial for the post-translational modification of various proteins, including the Ras superfamily of small GTPases. Therefore, a primary avenue of investigation would be to determine if this compound acts as an inhibitor or a modulator of ICMT and other enzymes involved in protein prenylation.
Furthermore, the 3-(2-furyl)acryloyl group is a chromophore that has been incorporated into synthetic peptides to serve as substrates for various proteases, such as collagenase and angiotensin-converting enzyme (ACE). sigmaaldrich.comsigmaaldrich.com This suggests that this compound could be investigated as a potential modulator of these or other enzymes. Future research should aim to identify specific protein interactions through techniques like affinity chromatography-mass spectrometry, using a tagged version of the compound to pull down potential binding partners from cell lysates.
Application as a Mechanistic Probe in Understanding Biological Systems
Should this compound be found to interact with specific biological targets, it could be developed into a valuable mechanistic probe. For instance, if it demonstrates selective inhibition of a particular enzyme, it could be used to elucidate the role of that enzyme in various cellular pathways. The farnesyl group could facilitate its localization to cellular membranes, making it a potential tool to study membrane-associated protein signaling.
The development of fluorescently or radioactively labeled versions of this compound would be instrumental in tracking its subcellular distribution and binding kinetics. This would provide invaluable insights into its mechanism of action and help to understand the dynamics of the biological systems it perturbs.
Development of Advanced Preclinical Models for Mechanistic Validation Studies
Once a potential mechanism of action is hypothesized, the development of advanced preclinical models would be essential for validation. If, for example, the compound is found to modulate inflammatory pathways in cell-based assays, subsequent studies would require the use of animal models of inflammatory diseases. This could include models of dermatitis, arthritis, or inflammatory bowel disease.
Genetically engineered models, such as knockout or knock-in mice for a specific identified target, would be crucial for confirming that the observed effects of this compound are indeed mediated through that target. Furthermore, the development of three-dimensional organoid cultures could provide a more physiologically relevant in vitro system for mechanistic validation before moving to in vivo studies.
Exploring Potential for Combination Strategies based on Mode of Action
The potential for combination therapies is intrinsically linked to the elucidated mechanism of action of this compound. If the compound is found to inhibit a pathway that is complementary to that of an existing therapeutic agent, a combination strategy could be explored. For instance, if it were to inhibit a pro-survival signaling pathway in cancer cells, it could be tested in combination with cytotoxic chemotherapies or targeted agents that inhibit parallel pathways.
Any exploration into combination strategies would require rigorous preclinical testing to assess for synergistic, additive, or antagonistic effects. This would involve in vitro studies using cancer cell lines or other relevant cell types, followed by in vivo studies in appropriate animal models to evaluate both the efficacy and the potential for increased toxicity of the combination.
Q & A
Q. What are the optimal synthetic routes for preparing 3-(2-Furyl)acryloyl-S-farnesyl-L-cysteine with high purity and yield?
Methodological Answer: The synthesis involves two critical steps: (1) farnesylation of L-cysteine and (2) acryloylation with 3-(2-furyl)acrylic acid.
- Farnesylation: Farnesyl groups are introduced using S-farnesyl donors (e.g., farnesyl pyrophosphate) under alkaline conditions, requiring strict temperature control (4–25°C) to avoid isomerization or degradation .
- Acryloylation: The 3-(2-furyl)acryloyl moiety is coupled via acylation using reagents like DCC (dicyclohexylcarbodiimide) and DMAP (dimethylaminopyridine) in anhydrous solvents (e.g., DMF or THF). Reaction completion is monitored by TLC, with purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .
- Yield Optimization: Adjusting stoichiometric ratios (1:1.2 for acryloyl donor to farnesyl-cysteine) and inert atmospheres (N₂/Ar) minimizes side reactions. Typical yields range from 65% to 80% .
Q. How can researchers ensure the structural integrity of this compound during synthesis and purification?
Methodological Answer:
- Analytical Validation: Use tandem techniques:
- NMR (¹H, ¹³C, 2D-COSY): Confirms regio-specificity of acryloylation and farnesyl attachment .
- HPLC-MS: Detects impurities (e.g., unreacted intermediates) with reverse-phase C18 columns and ESI-MS for mass verification .
- Stability Monitoring: Store intermediates at -20°C in amber vials to prevent photodegradation. Avoid prolonged exposure to oxygen or moisture during handling .
Advanced Research Questions
Q. What advanced analytical techniques are required to resolve structural ambiguities in this compound derivatives?
Methodological Answer:
- Chiral Chromatography: Resolves stereoisomers arising from farnesyl or acryloyl group configurations (e.g., Chiralpak IC columns with hexane/isopropanol mobile phases) .
- High-Resolution Mass Spectrometry (HRMS): Differentiates between isobaric species (e.g., farnesyl vs. geranylgeranyl analogs) with sub-ppm mass accuracy .
- X-ray Crystallography: Provides absolute configuration data but requires high-purity crystals, often grown via vapor diffusion in acetonitrile/water mixtures .
Q. How do reaction conditions influence the stereochemical outcomes in the farnesylation step of this compound synthesis?
Methodological Answer:
- Solvent Effects: Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms, preserving cysteine’s L-configuration. Non-polar solvents may lead to racemization .
- Catalytic Additives: Enzymatic catalysis (e.g., prenyltransferases) enhances stereoselectivity but requires optimization of cofactors (e.g., Mg²⁺) and pH (7.5–8.5) .
- Temperature: Reactions below 10°C reduce thermal racemization but slow kinetics. Kinetic studies using CD spectroscopy are recommended to balance efficiency and stereochemical fidelity .
Q. What experimental strategies can address discrepancies in reported bioactivity profiles of this compound across different studies?
Methodological Answer:
- Standardized Bioassays:
- Antioxidant Activity: Use DPPH radical scavenging assays with controls for solvent interference (e.g., ethanol vs. DMSO) .
- Cellular Uptake: Quantify intracellular concentrations via LC-MS/MS in model systems (e.g., HepG2 cells) with isotopically labeled internal standards .
- Data Normalization: Report activities as % inhibition ± SEM relative to positive controls (e.g., ascorbic acid for antioxidants) to enable cross-study comparisons .
- Purity Thresholds: Exclude batches with <95% purity (HPLC-UV) to eliminate confounding effects from byproducts like oxidized farnesyl derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
